Cas no 19057-50-2 (HHB)

HHB 化学的及び物理的性質
名前と識別子
-
- 1,1':2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-
- 1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene
- HHB
- 19057-50-2
- Hexakis(4-bromophenyl)benzene
- YSZC069
- SCHEMBL517237
- DTXSID80458601
- BS-51334
- D83619
- 4'-BROMO-2,3,4,5,6-PENTAKIS(4-BROMOPHENYL)-1,1'-BIPHENYL
- MFCD27976855
- 4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl
-
- インチ: 1S/C42H24Br6/c43-31-13-1-25(2-14-31)37-38(26-3-15-32(44)16-4-26)40(28-7-19-34(46)20-8-28)42(30-11-23-36(48)24-12-30)41(29-9-21-35(47)22-10-29)39(37)27-5-17-33(45)18-6-27/h1-24H
- InChIKey: KUSYGQSHKDPKRR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1C(C2C=CC(=CC=2)Br)=C(C2C=CC(=CC=2)Br)C(C2C=CC(=CC=2)Br)=C(C2C=CC(=CC=2)Br)C=1C1C=CC(=CC=1)Br
計算された属性
- せいみつぶんしりょう: 1007.69168g/mol
- どういたいしつりょう: 1001.69783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 48
- 回転可能化学結合数: 6
- 複雑さ: 745
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 15.8
- トポロジー分子極性表面積: 0Ų
HHB 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216934-5g |
1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene |
19057-50-2 | 98% | 5g |
¥1736.00 | 2023-11-21 | |
Ambeed | A635828-1g |
4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl |
19057-50-2 | 97% | 1g |
$69.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27235-100mg |
4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl |
19057-50-2 | 97% | 100mg |
¥70.0 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216934-1g |
1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene |
19057-50-2 | 98% | 1g |
¥608.00 | 2023-11-21 | |
Ambeed | A635828-100mg |
4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl |
19057-50-2 | 97% | 100mg |
$21.0 | 2025-02-20 | |
A2B Chem LLC | AB12086-250mg |
4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl |
19057-50-2 | 97% | 250mg |
$98.00 | 2024-04-20 | |
1PlusChem | 1P002F3Q-500mg |
1,1':2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl)- |
19057-50-2 | 98% | 500mg |
$74.00 | 2024-06-17 | |
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | MML1775190-1g |
HHB |
19057-50-2 | 97% | 1g |
¥800 | 2023-11-21 | |
Aaron | AR002FC2-100mg |
1,1':2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl)- |
19057-50-2 | 97% | 100mg |
$8.00 | 2025-02-11 | |
abcr | AB564687-250mg |
4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl; . |
19057-50-2 | 250mg |
€126.60 | 2024-08-02 |
HHB 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
HHBに関する追加情報
Chemical Profile of 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene (CAS No. 19057-50-2)
1,2,3,4,5,6-hexakis(4-bromophenyl)benzene, identified by its Chemical Abstracts Service (CAS) number 19057-50-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and material science. This hexa-substituted benzene derivative features a central benzene ring symmetrically substituted with six 4-bromophenyl groups. The unique structural configuration of this compound imparts distinct chemical properties that make it a valuable intermediate in various synthetic applications.
The molecular structure of 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene consists of a highly brominated aromatic core, which enhances its reactivity and utility in cross-coupling reactions. These reactions are pivotal in modern synthetic organic chemistry, particularly in the construction of complex molecular architectures. The presence of multiple bromine atoms at the para positions relative to each phenyl group facilitates efficient palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
In recent years, 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene has been explored as a building block in the development of organic electronic materials. Its rigid aromatic framework and extensive bromine substitution pattern make it an ideal candidate for constructing π-conjugated systems. Such systems are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Researchers have leveraged its structural features to design novel polymers and small-molecule semiconductors with enhanced charge transport properties.
One of the most compelling aspects of 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene is its role in supramolecular chemistry. The bromine atoms serve as anchor points for coordinating with various Lewis bases and metal centers. This property has been exploited in the assembly of complex supramolecular structures and metal-organic frameworks (MOFs). These materials exhibit fascinating properties such as selective guest binding and catalytic activity, making them promising candidates for applications in gas storage and separation technologies.
The compound's reactivity also extends to photochemical processes. The high electron-withdrawing nature of the bromine substituents can modulate the excited-state properties of the benzene core. This has led to investigations into its potential use as a photosensitizer or photocatalyst in various chemical transformations. For instance, it has been employed in photoredox catalysis to facilitate asymmetric synthesis and carbon-carbon bond formation under mild conditions.
From a pharmaceutical perspective, 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene has been utilized as a precursor in the synthesis of biologically active molecules. By further functionalizing its bromine atoms or incorporating additional moieties into its structure, researchers have generated libraries of compounds for drug discovery efforts. The benzene core itself is a common scaffold in medicinal chemistry due to its ability to interact with biological targets through π-stacking and hydrophobic effects.
The synthesis of 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. Common strategies include halogenation reactions followed by selective coupling or substitution steps to achieve the desired hexa-substituted product. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
In conclusion, 1 ,2 ,3 ,4 ,5 ,6 -hexakis( 4 -bromophenyl )benzene (CAS No. 19057-50-2) is a versatile chemical entity with broad applications across multiple scientific disciplines. Its unique structural features make it indispensable in synthetic chemistry, material science, and pharmaceutical research . As our understanding of its properties continues to grow, so too will its utility in addressing some of the most challenging problems facing modern science and technology .
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